molecular formula C27H31N3O3 B1663073 6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one CAS No. 420785-78-0

6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

Cat. No. B1663073
M. Wt: 445.6 g/mol
InChI Key: YFAPUSXUACZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Enantioselective Synthesis : The compound has been used in the development of enantioselective processes, particularly in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing its utility in stereoselective and economical syntheses (Cann et al., 2012).

  • Innovative Synthesis Methods : Its derivatives, like 1,3-benzoxazines, have been synthesized through novel methods, such as three-component reactions in water, highlighting advanced synthetic techniques in medicinal chemistry (Rostami-Charati, 2013).

  • Complex Synthesis and Molecular Docking : Synthesis of complex derivatives involving chromene and quinoline moieties attached to pyrimide and piperazine has been achieved. These compounds showed potential in molecular docking studies, indicating their relevance in drug development (Parveen et al., 2017).

Biological and Pharmacological Activities

  • Analgesic and Anti-inflammatory Activities : Certain derivatives linked to quinazolin-4-one ring exhibit significant analgesic and anti-inflammatory activities, underlining the compound's potential in therapeutic applications (Dewangan et al., 2016).

  • Luminescent Properties and Electron Transfer : Piperazine substituted derivatives have been studied for their luminescent properties and photo-induced electron transfer, which could be leveraged in developing novel photonic materials or sensors (Gan et al., 2003).

  • Antimicrobial and Antituberculous Properties : Some derivatives have shown antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating their potential in treating bacterial infections (Senthilkumar et al., 2009).

  • Antihypertensive Activity : Derivatives like spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been evaluated for antihypertensive activity, suggesting their application in cardiovascular drug research (Clark et al., 1983).

properties

CAS RN

420785-78-0

Product Name

6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C27H31N3O3/c1-19-6-8-22-23(28-19)4-2-5-25(22)32-15-3-12-30-13-10-20(11-14-30)16-21-7-9-26-24(17-21)29-27(31)18-33-26/h2,4-9,17,20H,3,10-16,18H2,1H3,(H,29,31)

InChI Key

YFAPUSXUACZEQJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5

synonyms

6-[(1-[3-(2-Methylquinolin-5-yl)oxypropyl]piperidin-4-yl)methyl]-4H-1,4-benzoxazin-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 2
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 3
Reactant of Route 3
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 4
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 5
Reactant of Route 5
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
Reactant of Route 6
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.